molecular formula C13H16O B15237781 1-(P-Tolyl)hex-5-EN-1-one

1-(P-Tolyl)hex-5-EN-1-one

Cat. No.: B15237781
M. Wt: 188.26 g/mol
InChI Key: TYBDGEIMUKOMKR-UHFFFAOYSA-N
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Description

1-(P-Tolyl)hex-5-EN-1-one is an organic compound with the molecular formula C13H16O. It is characterized by the presence of a p-tolyl group attached to a hex-5-en-1-one moiety. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(P-Tolyl)hex-5-EN-1-one can be synthesized through the Claisen-Schmidt condensation reaction. This involves the reaction of p-tolualdehyde with hexan-2-one in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

1-(P-Tolyl)hex-5-EN-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(P-Tolyl)hex-5-EN-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(P-Tolyl)hex-5-EN-1-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 1-(P-Tolyl)prop-2-en-1-one
  • 1-(P-Tolyl)but-2-en-1-one
  • 1-(P-Tolyl)pent-2-en-1-one

Uniqueness

1-(P-Tolyl)hex-5-EN-1-one is unique due to its specific structure, which imparts distinct reactivity and properties. Compared to similar compounds, it may exhibit different chemical behavior, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C13H16O

Molecular Weight

188.26 g/mol

IUPAC Name

1-(4-methylphenyl)hex-5-en-1-one

InChI

InChI=1S/C13H16O/c1-3-4-5-6-13(14)12-9-7-11(2)8-10-12/h3,7-10H,1,4-6H2,2H3

InChI Key

TYBDGEIMUKOMKR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CCCC=C

Origin of Product

United States

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